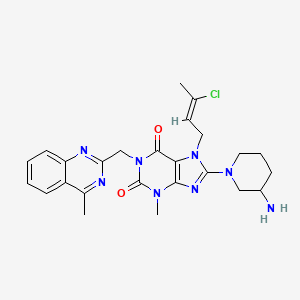
(Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide is an organic compound characterized by the presence of cyano groups and a conjugated diene system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by the addition of propargylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
(Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amides, esters, and nitriles, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry
In chemistry, (Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of conditions such as cancer and inflammatory diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
作用機序
The mechanism of action of (Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .
類似化合物との比較
Similar Compounds
(Z)-2-Cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide: Unique due to its conjugated diene system and cyano groups.
This compound analogs: Similar compounds with slight modifications in the structure, such as different substituents on the phenyl ring or variations in the alkyne group.
Uniqueness
Its structural features, such as the conjugated diene system and cyano groups, contribute to its reactivity and versatility .
特性
IUPAC Name |
(Z)-2-cyano-3-(4-cyanophenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-2-7-17-14(18)13(10-16)8-11-3-5-12(9-15)6-4-11/h2-6,8H,1,7H2,(H,17,18)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTDPUZNQJTIKE-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)




![4-((5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B2368999.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide](/img/structure/B2369001.png)

![N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2369008.png)
![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2369009.png)


![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)
